Metamidophos-d6

Description

Propriétés

IUPAC Name |

[amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVPIKMPCQWCG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(N)SC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methamidophos-d6: A Technical Guide on Chemical Properties, Structure, and Application as an Internal Standard

Introduction

This technical guide provides an in-depth overview of Methamidophos-d6, a deuterated isotopologue of the organophosphate insecticide Methamidophos. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the chemical and physical properties, molecular structure, and, most critically, the application of Methamidophos-d6 as an internal standard in quantitative analysis.

Overview of Methamidophos

Methamidophos, O,S-dimethyl phosphoramidothioate, is a broad-spectrum systemic insecticide and acaricide.[1] Due to its high toxicity and potential for environmental contamination, the monitoring of Methamidophos residues in food and environmental samples is of significant importance.

The Role of Deuterated Internal Standards in Analytical Chemistry

In quantitative mass spectrometry, particularly in complex matrices, analytical variability can arise from sample preparation, instrumental drift, and matrix effects.[2] Deuterated internal standards, which are chemically identical to the analyte but have a higher mass due to the substitution of hydrogen with deuterium, are considered the gold standard for mitigating these issues.[2] They co-elute with the analyte, experiencing similar ionization suppression or enhancement, and thus provide a reliable reference for accurate quantification.[3][4]

Significance of Methamidophos-d6

Methamidophos-d6 serves as an ideal internal standard for the quantification of Methamidophos. Its use in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly improves the accuracy, precision, and reliability of results, which is crucial for regulatory compliance and risk assessment.[5][6]

Chemical and Physical Properties

The physical and chemical properties of Methamidophos-d6 are largely comparable to its non-deuterated form, with the primary difference being its molecular weight.

General Properties

| Property | Value | Source |

| Chemical Name | O,S-bis(methyl-d3) phosphoramidothioate | [7] |

| Synonyms | Methamidophos D6 (dimethyl D6) | [7] |

| CAS Number | 1219799-41-3 | [8] |

| Molecular Formula | C₂H₂D₆NO₂PS | [8] |

| Molecular Weight | 147.17 g/mol | [8] |

| Appearance | White solid | [8] |

| Melting Point | ~44.5 °C (for non-deuterated) | [9] |

| Boiling Point | Decomposes before boiling (for non-deuterated) | [10] |

| Purity | ≥98% | [8] |

Solubility

Based on the properties of unlabeled Methamidophos, Methamidophos-d6 is expected to be highly soluble in water and many organic solvents.[10]

Stability and Reactivity

Unlabeled Methamidophos is stable at a pH range of 3-8 but hydrolyzes in acidic and alkaline conditions.[6] It is also known to be corrosive to mild steel and copper alloys.[2] Similar stability and reactivity are anticipated for Methamidophos-d6. It should be stored in a cool, dry place to prevent degradation.

Chemical Structure and Isotopic Labeling

Molecular Structure

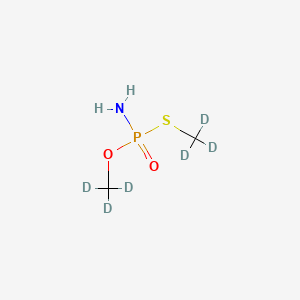

The core structure of Methamidophos-d6 consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methoxy group, a methylthio group, and an amino group.

Isotopic Labeling Details

In Methamidophos-d6, the six hydrogen atoms of the two methyl groups are replaced with deuterium atoms. This isotopic substitution increases the molecular weight by six mass units, allowing for its differentiation from the native Methamidophos in mass spectrometric analysis.

Caption: Chemical structure of Methamidophos-d6.

Spectroscopic Characterization

Mass spectrometry is the primary technique for the analysis of Methamidophos-d6, especially when used as an internal standard. The mass spectrum of Methamidophos-d6 will show a molecular ion peak at a higher m/z value compared to unlabeled Methamidophos, confirming the incorporation of deuterium. A representative mass spectrum of Methamidophos-d6 can be found in the work by Mariño and Patiño (2013).

Disclaimer: Specific, publicly available ¹H and ¹³C NMR spectra for Methamidophos-d6 could not be located. The following is a prediction based on the known structure and general principles of NMR spectroscopy.

¹H NMR: The ¹H NMR spectrum of Methamidophos-d6 is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the methyl protons would be absent due to the deuterium substitution. A broad singlet corresponding to the two protons of the amino group would be expected.

¹³C NMR: The ¹³C NMR spectrum would show two signals for the deuterated methyl carbons. These signals would likely appear as multiplets due to coupling with deuterium.

Synthesis of Methamidophos-d6

Disclaimer: A specific, detailed, and publicly available synthesis protocol for Methamidophos-d6 could not be located in the peer-reviewed literature. The following represents a plausible synthetic approach based on the known synthesis of unlabeled Methamidophos and general methods for deuteration.

General Synthetic Approach

The synthesis of Methamidophos-d6 would likely involve the use of deuterated starting materials. A common route for the synthesis of unlabeled Methamidophos involves the reaction of O,O-dimethyl phosphorochloridothioate with ammonia, followed by isomerization.[11] For the deuterated analog, deuterated methanol (CD₃OD) would be a key precursor.

Plausible Synthetic Pathway

Caption: Plausible synthetic pathway for Methamidophos-d6.

Purification and Characterization

The final product would require purification, likely through chromatography, to achieve the high purity required for use as an analytical standard. Characterization would be performed using mass spectrometry to confirm the molecular weight and isotopic enrichment, and NMR spectroscopy to verify the structure.

Application as an Internal Standard in LC-MS/MS Analysis

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. The ratio of the signal from the native analyte to the signal from the labeled standard is used to determine the concentration of the analyte, effectively correcting for variations in sample preparation and instrument response.

Experimental Protocol: Analysis of Methamidophos in a Complex Matrix

The following is a representative protocol for the analysis of Methamidophos in a biological matrix (e.g., blood) using Methamidophos-d6 as an internal standard, adapted from Mariño and Patiño (2013).[6]

-

Methamidophos analytical standard

-

Methamidophos-d6 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Evaporator

-

Spiking: To 1 mL of the sample (e.g., whole blood), add a known amount of Methamidophos-d6 internal standard solution.

-

Protein Precipitation: Add 1 mL of cold acetonitrile to the sample while vortexing to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

| Parameter | Setting |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Monitor specific precursor-to-product ion transitions for both Methamidophos and Methamidophos-d6 |

The concentration of Methamidophos in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Methamidophos and a constant concentration of Methamidophos-d6.

Workflow Diagram

Caption: Workflow for the quantitative analysis of Methamidophos using Methamidophos-d6.

Conclusion

Methamidophos-d6 is an indispensable tool for the accurate and reliable quantification of Methamidophos in various matrices. Its chemical and physical properties are well-suited for its role as an internal standard in isotope dilution mass spectrometry. While a detailed, publicly available synthesis protocol is not readily accessible, the plausible synthetic routes are understood. The application of Methamidophos-d6 in LC-MS/MS methods, as outlined in this guide, provides a robust framework for researchers and analytical scientists to achieve high-quality data in residue analysis.

References

-

AERU. (n.d.). Methamidophos (Ref: ENT 27396). University of Hertfordshire. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Taylor & Francis Online. (2000). Quantitative LC-ESI-MS Analysis for Pesticides in a Complex Environmental Matrix Using External and Internal Standards. Retrieved from [Link]

-

R Discovery. (2000). Quantitative LC-ESI-MS Analysis for Pesticides in a Complex Environmental Matrix Using External and Internal Standards. Retrieved from [Link]

-

Mariño, D. J., & Patiño, N. (2013). Determination of methamidophos by LC-ESI-MS/MS in a fatal poisoning case. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methamidophos. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5922896A - Process for making O,S-dimethyl phosphoramidothioate.

-

Pharmaffiliates. (n.d.). CAS No : 1219799-41-3 | Product Name : Methamidophos-d6. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHAMIDOPHOS (100) EXPLANATION. Retrieved from [Link]

- Google Patents. (n.d.). CN100590128C - Preparation method of high-content methamidophos.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. tandfonline.com [tandfonline.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. Determination of methamidophos residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. US5922896A - Process for making O,S-dimethyl phosphoramidothioate - Google Patents [patents.google.com]

Introduction: The Need for Precision in Chemical Analysis

An In-depth Technical Guide: Synthesis and Isotopic Purity of Metamidophos-d6

Metamidophos, O,S-dimethyl phosphoramidothioate, is a broad-spectrum organophosphate insecticide and acaricide known for its systemic activity against chewing and sucking insects.[1][2] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission in both insects and mammals.[2][3][4] Due to its toxicity and widespread use, regulatory bodies worldwide mandate strict monitoring of its residues in agricultural products, environmental samples, and biological systems.

Accurate quantification of trace-level analytes like Metamidophos presents a significant challenge. Analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are susceptible to variations in sample preparation, instrument response, and matrix effects, where co-eluting substances suppress or enhance the analyte signal.[5][6] To counteract these variables, the stable isotope dilution (SID) method is the gold standard. This technique employs an internal standard that is a stable isotope-labeled version of the analyte.[7][8] Metamidophos-d6, in which the six hydrogen atoms on the two methyl groups are replaced with deuterium, is the ideal internal standard for this purpose.[9][10] It is chemically identical to the native compound, ensuring it behaves the same way during extraction and ionization, but its increased mass allows it to be distinguished by the mass spectrometer.[5]

This guide provides a comprehensive overview of the synthesis of Metamidophos-d6 and the rigorous analytical methodologies required to validate its chemical and isotopic purity, ensuring its reliability for high-precision quantitative analysis.

Part 1: Synthesis of Metamidophos-d6

The synthesis of Metamidophos-d6 requires the strategic incorporation of deuterium atoms into the O-methyl and S-methyl positions. The most direct approach involves utilizing a deuterated starting material, such as methanol-d4, and constructing the organophosphorus backbone, followed by a key isomerization step.

Synthetic Strategy & Rationale

The chosen synthetic pathway focuses on the preparation of an O,O-dimethyl-d6 phosphoramidothioate intermediate, which is then catalytically rearranged to the desired O,S-dimethyl-d6 product (Metamidophos-d6). This approach is advantageous as it leverages well-established organophosphorus chemistry and allows for the introduction of both deuterated methyl groups from a common, commercially available precursor.[11]

The overall transformation can be visualized as follows:

Caption: Synthetic workflow for Metamidophos-d6.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

Phosphorus sulfochloride (PSCl₃)

-

Methanol-d₄ (CD₃OD, 99.5+ atom % D)

-

Sodium hydroxide (NaOH)

-

Ammonium hydroxide (NH₄OH)

-

Dimethyl sulfate (catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Step 1: Synthesis of O,O-dimethyl-d₆ phosphoramidothioate

-

Formation of O-methyl-d₃ phosphorodichloridothioate: In a three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve phosphorus sulfochloride (1.0 eq) in dichloromethane. Cool the solution to 0-5°C. Slowly add methanol-d₄ (1.0 eq) dropwise, maintaining the temperature below 10°C. Stir for 2 hours at this temperature.

-

Formation of O,O-dimethyl-d₆ phosphorochloridothioate: Prepare a solution of methyl-d₃ lye by reacting methanol-d₄ (1.1 eq) with aqueous sodium hydroxide (1.1 eq) at 0-5°C. Add this solution slowly to the reaction mixture from Step 1, again keeping the temperature below 10°C. Allow the reaction to stir for 1-2 hours.[12]

-

Amination: To the resulting mixture, add a solution of ammonium hydroxide (1.2 eq) and sodium hydroxide (1.2 eq) at 5-10°C. Stir vigorously for 3-4 hours, allowing the temperature to slowly rise to room temperature.[13][14]

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude O,O-dimethyl-d₆ phosphoramidothioate.

Step 2: Isomerization to Metamidophos-d₆

-

Transfer the crude O,O-dimethyl-d₆ phosphoramidothioate to a clean reaction flask.

-

Add a catalytic amount of dimethyl sulfate (approx. 0.05 eq).

-

Heat the mixture with agitation to 35-45°C.[15] Monitor the reaction progress using an appropriate technique (e.g., GC-MS or NMR). The isomerization typically takes 1-7 hours.[15]

-

Once the reaction is complete (i.e., the starting material is consumed), cool the mixture to room temperature.

Step 3: Purification

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Purify the product by silica gel column chromatography, eluting with a solvent gradient (e.g., hexane/ethyl acetate) to separate the final product from any unreacted starting material and byproducts.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield Metamidophos-d6 as a crystalline solid or oil.

Part 2: Isotopic Purity and Structural Characterization

The synthesis of a deuterated compound is incomplete without rigorous analytical characterization to confirm its structural integrity and, most importantly, its isotopic purity.[16] For an internal standard, high isotopic purity is paramount to prevent "isotopic cross-talk," where the signal from unlabeled impurities in the standard contributes to the analyte's signal, causing inaccurate quantification.[17]

Key Definitions:

-

Isotopic Enrichment: The percentage of deuterium at a specific labeled position in a molecule.[18]

-

Species Abundance: The percentage of the total molecular population that has a specific isotopic composition (e.g., the percentage of molecules that are fully d6).[18]

-

Isotopic Purity: A measure of the amount of the desired isotopically labeled compound relative to compounds with other isotopic compositions.[19]

Analytical Methodologies & Protocols

A combination of mass spectrometry and NMR spectroscopy provides a complete picture of the synthesized product's identity and quality.[16][20]

Caption: Analytical workflow for purity assessment.

1. High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining isotopic purity.[21][22] It can resolve the mass differences between the various deuterated species (isotopologues).

Protocol: LC-HRMS for Isotopic Purity Assessment

-

Sample Preparation: Prepare a solution of the synthesized Metamidophos-d6 in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.[23][24]

-

LC Method: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure the compound is separated from any impurities.

-

MS Acquisition: Acquire data in full scan mode with high resolution (>20,000 FWHM).

-

Data Processing: a. Extract the ion chromatograms for the expected mass of Metamidophos-d6 and its isotopologues.[23] b. Integrate the peak areas for each isotopologue (d0 to d6). c. Correct the observed peak intensities for the natural isotopic abundance of ¹³C, ¹⁵N, ¹⁸O, ³³S, and ³⁴S.[25] d. Calculate the percentage of each isotopologue. The isotopic purity is typically reported as the percentage of the d6 species.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure and the specific locations of the deuterium labels.[20]

Protocol: NMR for Structural Confirmation

-

¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum should show a significant reduction or complete absence of signals in the methyl regions (O-CH₃ and S-CH₃) compared to the spectrum of unlabeled Metamidophos, confirming successful deuteration.[26]

-

²H NMR (Deuterium NMR): Dissolve a sample in a non-deuterated solvent (e.g., CHCl₃). The ²H NMR spectrum will directly show signals corresponding to the deuterium atoms at the O-CD₃ and S-CD₃ positions, confirming the location of the labels.[26][27] This technique is an excellent alternative for verifying enrichment in highly deuterated compounds.[27]

Data Presentation and Acceptance Criteria

Quantitative data from the analysis should be presented clearly.

Table 1: Theoretical Mass and Expected Isotopologue Distribution for Metamidophos-d6

| Isotopologue | Formula | Exact Mass (M+H)⁺ | Relative Abundance |

| d0 | C₂H₉NO₂PS⁺ | 142.0192 | Impurity |

| d1 | C₂H₈DNO₂PS⁺ | 143.0255 | Impurity |

| d2 | C₂H₇D₂NO₂PS⁺ | 144.0317 | Impurity |

| d3 | C₂H₆D₃NO₂PS⁺ | 145.0380 | Impurity |

| d4 | C₂H₅D₄NO₂PS⁺ | 146.0443 | Impurity |

| d5 | C₂H₄D₅NO₂PS⁺ | 147.0505 | Impurity |

| d6 | C₂H₃D₆NO₂PS⁺ | 148.0568 | >98% |

Table 2: Typical Acceptance Criteria for Deuterated Internal Standards

| Parameter | Acceptance Criteria | Rationale |

| Isotopic Purity | > 98% (for the fully labeled species, e.g., d6) | Minimizes the contribution of the standard to the analyte signal, ensuring accurate quantification. |

| Chemical Purity | > 98% | Ensures that the response is from the compound of interest and not from chemical impurities. |

| d0 Contribution | < 0.5% (Contribution of unlabeled analyte) | The most critical parameter to prevent artificial inflation of the analyte signal at low concentrations.[17] |

| Structural Identity | Spectrum consistent with the proposed structure (confirmed by NMR, MS/MS fragmentation) | Guarantees that the correct compound has been synthesized. |

Conclusion

The synthesis and validation of Metamidophos-d6 is a multi-step process that demands precision in both chemical execution and analytical characterization. A robust synthetic route followed by catalytic isomerization provides an effective means of production. However, the ultimate value of Metamidophos-d6 as an internal standard is defined by its purity. The combined application of high-resolution mass spectrometry and NMR spectroscopy is non-negotiable for confirming structural identity and, critically, for quantifying isotopic purity. By adhering to these rigorous standards, researchers and drug development professionals can produce a reliable internal standard, enabling the generation of accurate, reproducible, and defensible quantitative data for the analysis of Metamidophos.

References

- Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (2025).

- Applications of deuterated organophosphate compounds - Benchchem. (2025). BenchChem.

-

Zhang, Z., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]

-

Deuterium NMR - Wikipedia. Wikipedia.[Link]

- Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers - Benchchem. (2025). BenchChem.

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods, 10(35), 4336-4344. [Link]

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025).

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). ResearchGate.[Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.[Link]

-

Rodríguez-González, R., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 417-426. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Arcinova.[Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (2014). ResearchGate.[Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights.[Link]

- CASE STUDY - Determination of Isotopic Purity by Accur

-

Doorn, J. A., et al. (2020). Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase. Molecules, 25(19), 4403. [Link]

-

Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase. (2020). MDPI.[Link]

-

isotope-labeled internal standards: Topics by Science.gov. Science.gov.[Link]

-

Chromatogram of methamidophos and methamidophos-d 6 in blood. ResearchGate.[Link]

-

Lin, C. H., et al. (1998). Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue. Chemical Research in Toxicology, 11(1), 26-34. [Link]

-

Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 29. [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Dr. Ehrenstorfer.[Link]

-

Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. (2022). International Journal of Molecular Sciences, 23(19), 11953. [Link]

- US5922896A - Process for making O,S-dimethyl phosphoramidothioate.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.[Link]

- CN100590128C - Preparation method of high-content methamidophos.

- EP3823975A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide.

-

Organophosphorus chemistry - Wikipedia. Wikipedia.[Link]

- TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid.

-

Methamidophos. PubChem, National Institutes of Health.[Link]

- US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.

-

Synthesis and Characterization of O,O-Dimethyl-N-(2,2,2-trichloro-1-arylaminoethyl) Phosphoramidothioates. (2025). ResearchGate.[Link]

-

Mass spectra of methamidophos-d 6. ResearchGate.[Link]

-

Methamidophos. Food and Agriculture Organization of the United Nations.[Link]

Sources

- 1. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methamidophos [fao.org]

- 3. Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. youtube.com [youtube.com]

- 7. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 8. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methamidophos D6 (dimethyl D6) | LGC Standards [lgcstandards.com]

- 11. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 12. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 13. EP3823975A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 14. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 15. US5922896A - Process for making O,S-dimethyl phosphoramidothioate - Google Patents [patents.google.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. isotope.com [isotope.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. almacgroup.com [almacgroup.com]

- 24. researchgate.net [researchgate.net]

- 25. almacgroup.com [almacgroup.com]

- 26. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 27. sigmaaldrich.com [sigmaaldrich.com]

Metamidophos-d6: Technical Guide to Stability, Storage, and Handling

Executive Summary

Metamidophos-d6 (O,S-Dimethyl-d6 phosphoramidothioate) serves as a critical internal standard (IS) for the precise quantification of organophosphate residues via LC-MS/MS and GC-MS. Its utility is predicated on isotopic purity and structural integrity. However, like its non-deuterated parent, Metamidophos-d6 exhibits significant instability profiles driven by pH-dependent hydrolysis and thermal decomposition. This guide provides a scientifically grounded protocol for the storage, handling, and operational use of Metamidophos-d6, designed to mitigate degradation risks and ensure analytical rigor.

Chemical Profile & Critical Properties

Metamidophos-d6 is the isotopologue of the systemic insecticide Metamidophos, where the hydrogen atoms on the O-methyl and S-methyl groups are substituted with deuterium (

| Property | Specification |

| Chemical Name | O,S-Dimethyl-d6 phosphoramidothioate |

| CAS Number | 1219799-41-3 |

| Molecular Formula | |

| Molecular Weight | ~147.17 g/mol |

| Polarity | High (LogP ~ -0.8) |

| Solubility | Highly soluble in water, methanol, acetonitrile; Hygroscopic solid. |

| Critical Risk | Susceptible to rapid hydrolysis in alkaline media; P-N bond cleavage in high acid. |

Degradation Mechanisms: The Causality of Instability

Understanding the degradation pathways is essential for designing effective storage protocols. Metamidophos-d6 is an organophosphate containing both a phosphoramidate (P-N) and a phosphorothioate (P-S) bond. Its stability is governed by a U-shaped pH-rate profile.

pH-Dependent Hydrolysis

-

Alkaline Conditions (pH > 8.0): The most rapid degradation occurs here. Hydroxide ions (

) attack the phosphorus center, leading to the cleavage of the P-S bond (leaving group: methanethiol-d3). This is irreversible and kinetically favored over P-O cleavage. -

Acidic Conditions (pH < 2.0): Protonation of the nitrogen atom facilitates the cleavage of the P-N bond, yielding O,S-dimethyl phosphorothioate.

-

Neutral/Weakly Acidic Window (pH 3.0 – 6.0): This is the "stability window" where hydrolysis rates are minimized.

Deuterium Exchange Risks

While the C-D bonds on the methyl groups are generally robust, the amide protons (

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways of Metamidophos-d6 showing pH-dependent cleavage sites.

Storage Recommendations

To arrest the Arrhenius kinetics of hydrolysis and prevent hygroscopic degradation, the following storage hierarchy is mandatory.

Neat Solid Storage

-

Temperature: Store at -20°C or lower. Long-term archiving at -80°C is ideal.

-

Atmosphere: The vial must be typically sealed under inert gas (Argon or Nitrogen) to prevent oxidation and moisture ingress.

-

Container: Amber glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage to prevent adsorption of the lipophilic moieties or leaching of plasticizers.

-

Desiccation: Store the vial inside a secondary container (desiccator or sealed bag) with active desiccant (e.g., silica gel) due to the compound's hygroscopic nature.

Stock Solution Storage

-

Solvent Choice: Acetonitrile is preferred over Methanol for long-term stability. While Metamidophos is soluble in Methanol, nucleophilic attack by methoxide (formed in trace amounts) can cause transesterification over months. Acetonitrile is aprotic and safer for storage.

-

Acidification (Critical): Acidify the stock solution with 0.1% Acetic Acid . This buffers the solution into the stability window (pH ~4-5), preventing spontaneous hydrolysis.

-

Temperature: -20°C is mandatory.

-

Shelf Life:

-

Neat Solid: 2-3 years (if unopened/desiccated).

-

Stock Solution (Acidified MeCN): 6-12 months.

-

Working Solution (Water/Buffer): Prepare daily. Do not store.

-

Operational Protocol: Standard Preparation

This workflow ensures the integrity of the Internal Standard from the moment the vial is opened.

Preparation Workflow

-

Equilibration: Allow the neat standard vial to reach room temperature (20-25°C) inside the desiccator before opening. Reason: Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolysis.

-

Weighing: Weigh rapidly into a volumetric flask.

-

Dissolution: Dissolve in Acetonitrile containing 0.1% Acetic Acid .

-

Sonication: Sonicate briefly (max 1 min) to ensure dissolution; avoid heating the bath.

-

Aliquoting: Divide into single-use amber glass aliquots. Store at -20°C.

Handling "Working" Solutions

When preparing the working solution (e.g., for spiking into samples):

-

Avoid basic buffers (e.g., Ammonium Carbonate pH 9).

-

If the LC mobile phase is basic (rare for OPs, but possible), inject the IS in an acidic diluent to delay degradation until the moment of column interaction.

Operational Workflow Diagram

Figure 2: Step-by-step workflow for preparing stable Metamidophos-d6 stock solutions.

Validation & QC

Before running a sample batch, the stability of the Metamidophos-d6 stock must be validated.

The "Zero-Injection" Test

Inject the IS working solution alone (in solvent) using the LC-MS/MS method.

-

Acceptance Criteria: A single peak at the expected retention time.

-

Failure Mode: Presence of early-eluting peaks (indicating hydrolysis products like O,S-dimethyl phosphorothioate) suggests stock degradation.

Isotopic Contribution Check

Inject a high concentration of Metamidophos-d6 and monitor the transition for native Metamidophos (unlabeled).

-

Goal: Ensure the "d6" standard does not contain significant "d0" impurities (isotopic interference), which would bias quantification.

References

-

Food and Agriculture Organization (FAO). Metamidophos: FAO Specifications and Evaluations for Agricultural Pesticides. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4096, Methamidophos. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Methamidophos Interim Reregistration Eligibility Decision (IRED). Available at: [Link][1]

Sources

Physical and chemical differences between Metamidophos and Metamidophos-d6

Executive Summary

This technical guide provides a high-resolution analysis of the physicochemical and spectrometric distinctions between Metamidophos (O,S-Dimethyl phosphoramidothioate) and its stable isotope-labeled analog, Metamidophos-d6 . While functionally identical in biological mechanism of action (acetylcholinesterase inhibition), their distinct mass and vibrational properties dictate their divergent behaviors in analytical chromatography and mass spectrometry. This guide is structured to support researchers in optimizing LC-MS/MS quantitation workflows, specifically addressing the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC) and fragmentation kinetics.

Part 1: Structural & Physicochemical Foundations

Molecular Architecture

Metamidophos is a chiral organophosphate insecticide.[1] The d6-isotopologue is synthetically derived by replacing the six protium (

| Feature | Metamidophos (Native) | Metamidophos-d6 (IS) |

| IUPAC Name | O,S-Dimethyl phosphoramidothioate | O,S-Bis(trideuteriomethyl) phosphoramidothioate |

| Formula | ||

| Exact Mass (Monoisotopic) | 141.0013 Da | 147.0390 Da |

| Mass Shift | Reference | +6.0377 Da |

| C-H/C-D Bond Length | ~1.09 Å | ~1.09 Å (Slightly shorter mean bond length) |

| Zero Point Energy (ZPE) | Higher | Lower (More stable bonds) |

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium introduces a Primary Kinetic Isotope Effect . The C-D bond has a lower zero-point energy than the C-H bond due to the doubled mass of the nucleus.

-

Implication: The C-D bond is stronger and requires more activation energy to cleave.

-

Stability: Metamidophos-d6 exhibits higher stability against oxidative demethylation (a common degradation pathway) compared to the native form. This makes stock solutions of d6 generally more robust, though they should still be stored at -20°C in acetonitrile.

Part 2: Chromatographic Behavior (The Deuterium Effect)

Retention Time Shifts in RPLC

A common misconception is that isotopologues co-elute perfectly. In high-efficiency Reversed-Phase Liquid Chromatography (RPLC), Metamidophos-d6 typically elutes slightly earlier than native Metamidophos.

Mechanism: The C-D bond is shorter on average than the C-H bond (due to anharmonicity of the potential energy well). This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity) for the deuterated molecule.

-

Observation: In a C18 column gradient,

(retention time difference) is often 0.05 – 0.2 minutes. -

Risk: If matrix interferences (ion suppressors) co-elute with the native analyte, the d6 internal standard (eluting earlier) may not experience the exact same suppression, potentially compromising quantitation accuracy.

Graphviz Workflow: LC-MS/MS Method Development

The following diagram illustrates the critical decision points when integrating Metamidophos-d6 into a quantitative workflow.

Figure 1: Decision tree for managing the chromatographic deuterium isotope effect during method validation.

Part 3: Mass Spectrometry & Fragmentation

Ionization and Fragmentation Pathways

Both compounds are polar and ionize readily in Positive Electrospray Ionization (ESI+) . The fragmentation patterns follow identical mechanistic pathways but yield distinct mass-to-charge (

Fragmentation Logic

The primary fragmentation pathway for phosphoramidothioates involves the neutral loss of the thio-methyl group (

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion ( | Product Ion (Quant) | Neutral Loss | Mechanism |

| Metamidophos | 142.0 | 94.0 | 48 Da ( | Cleavage of P-S bond |

| Metamidophos-d6 | 148.0 | 98.0 | 54 Da ( | Cleavage of P-S bond |

Note: The transition 142 -> 94 is the industry standard for quantitation. A secondary transition (142 -> 125, loss of

Spectral Cross-Talk (Interference)

-

Problem: If the deuterated standard is not isotopically pure (e.g., contains d5 or d4 isotopologues), it may contribute signal to the native analyte channel.

-

Validation Step: Inject a high concentration of Metamidophos-d6 (e.g., 1000 ng/mL) and monitor the 142->94 transition. Signal should be <0.1% of the LOQ of the native analyte.

Part 4: Experimental Protocol (Self-Validating System)

Standard Preparation & Stability

Objective: Create a stable Internal Standard (IS) working solution that minimizes H/D exchange.

-

Stock Solution: Dissolve 10 mg Metamidophos-d6 in 10 mL Acetonitrile (not Methanol, to prevent potential transesterification/exchange over long periods). Store at -20°C.

-

Working Solution: Dilute stock to 1 µg/mL in 0.1% Formic Acid in Water/Acetonitrile (95:5).

-

Validation Check: Analyze immediately against a fresh d0 standard to verify concentration accuracy.

-

-

Equilibration: Allow stock to reach room temperature before pipetting to prevent condensation (water introduction).

Extraction Protocol (QuEChERS Modified)

This protocol is designed for high-water content matrices (fruits/vegetables) where Metamidophos is commonly found.

-

Homogenization: Weigh 10 g sample.

-

IS Addition: Add 50 µL of Metamidophos-d6 working solution before solvent addition.

-

Why: This ensures the IS experiences the entire extraction efficiency and matrix binding profile.

-

-

Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

-

Partitioning: Add QuEChERS salts (

). Shake 1 min. Centrifuge at 3000 x g. -

Cleanup: Transfer supernatant to dSPE tube (PSA + C18). Note: Metamidophos is polar; avoid excessive PSA which can retain acidic analytes, though Metamidophos is relatively neutral.

-

Analysis: Inject 1-5 µL into LC-MS/MS.

Part 5: Structural Visualization

The following diagram details the chemical structure and the specific sites of deuteration that lead to the mass shift.

Figure 2: Structural comparison highlighting the methyl group deuteration sites.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4096, Methamidophos. Retrieved from [Link]

-

Food and Agriculture Organization (FAO). (n.d.). Methamidophos Specifications and Evaluations. Retrieved from [Link]

-

American Chemical Society. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry. Retrieved from [Link]

Sources

Commercial suppliers and availability of Metamidophos-d6

Technical Whitepaper: Strategic Sourcing and Analytical Validation of Metamidophos-d6

Part 1: Executive Summary

Metamidophos (O,S-Dimethyl phosphoramidothioate) is a highly polar, systemic organophosphate insecticide. Its high water solubility and low logP (-0.8) make it a notorious challenge for standard multi-residue pesticide screens (e.g., standard QuEChERS), often resulting in poor recovery and significant matrix effects.

Metamidophos-d6 is the critical isotopically labeled internal standard (IL-IS) required to correct for these matrix-induced ionization suppression effects in LC-MS/MS analysis. By mirroring the physicochemical behavior of the target analyte while providing a distinct mass shift (+6 Da), Metamidophos-d6 ensures regulatory compliance (SANTE/11312/2021) and quantitative accuracy.

This guide provides a vetted supply chain analysis, technical specifications, and a self-validating analytical protocol for integrating Metamidophos-d6 into high-throughput workflows.

Part 2: Chemical & Technical Profile

Understanding the isotopic labeling is crucial for interpreting mass spectral data. The d6-variant typically features deuteration on both the O-methyl and S-methyl groups.

| Property | Native Metamidophos | Metamidophos-d6 (IL-IS) |

| CAS Number | 10265-92-6 | 1219799-41-3 |

| Formula | C₂H₈NO₂PS | C₂H₂D₆NO₂PS |

| Molecular Weight | 141.13 g/mol | 147.17 g/mol |

| Polarity (LogP) | -0.8 (Highly Polar) | ~ -0.8 (Identical retention) |

| Solubility | Water, Methanol, DMSO | Water, Methanol, DMSO |

| Storage | -20°C (Hygroscopic) | -20°C (Desiccated) |

Technical Insight: Due to the P-N bond, Metamidophos is susceptible to hydrolysis in alkaline conditions. Stock solutions of Metamidophos-d6 must be prepared in acidified methanol (0.1% Formic Acid) or acetonitrile to ensure long-term stability.

Part 3: Supply Chain Intelligence

Sourcing deuterated organophosphates requires navigating "Dangerous Goods" regulations and variable stock levels. The following suppliers are verified sources for high-purity (>97%) Metamidophos-d6.

Table 1: Validated Commercial Suppliers

| Supplier | Catalog / Product Code | Purity | Format | Availability Status |

| LGC Standards | TRC-M258842 | ≥98% Isotopic | Neat Solid (1mg - 10mg) | High (Global Dist.) |

| Toronto Research Chemicals | M258842 | ≥97% | Neat Solid | High (Primary Mfr.) |

| A Chemtek | 1219799-41-3 | ≥98% | Solid | Medium |

| Sigma-Aldrich | Refer to TRC/LGC | N/A | Often Cross-listed | Check "Supelco" line |

Regulatory & Shipping Logistics:

-

Hazard Class: 6.1 (Toxic Substances).

-

UN Number: UN 2783 or UN 3464 (Organophosphorus pesticides, solid, toxic).

-

Handling: Requires IATA compliant packaging for air transport. Expect lead times of 1-2 weeks for customs clearance if crossing borders (e.g., importing TRC products from Canada to EU/Asia).

Part 4: Analytical Protocol (The "How-To")

The following protocol utilizes the QuPPe (Quick Polar Pesticides) method, which is superior to QuEChERS for Metamidophos due to the analyte's high polarity.

A. Workflow Visualization

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow using QuPPe extraction for polar organophosphates.

B. Step-by-Step Methodology

1. Stock Solution Preparation:

-

Dissolve 5 mg Metamidophos-d6 in 5 mL Acetonitrile (Stock A: 1000 µg/mL).

-

Prepare Working Internal Standard (WIS) at 10 µg/mL in 0.1% Formic Acid in Methanol .

-

Storage: -20°C. Stable for 6 months.

2. Extraction (QuPPe Method):

-

Weigh 10.0 g sample (fruit/vegetable homogenate) into a 50 mL centrifuge tube.

-

Critical Step: Add 50 µL of WIS (Metamidophos-d6) before solvent addition to correct for extraction efficiency.

-

Add 10 mL Methanol containing 1% Formic Acid .

-

Shake vigorously for 1 min.

-

Centrifuge at >3000 RCF for 5 min.

-

Filter supernatant (0.2 µm PTFE) into an autosampler vial.

3. LC-MS/MS Parameters:

-

Column: HILIC (e.g., Waters BEH Amide) or Specialized Polar C18 (e.g., Restek Raptor Polar X). Note: Standard C18 often fails to retain Metamidophos.

-

Mobile Phase:

-

A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

-

B: Acetonitrile + 0.1% Formic Acid.[1]

-

-

Ionization: ESI Positive (+).[2]

Table 2: MRM Transitions

| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| Metamidophos | 142.0 | 94.0 | Quantifier | 15 |

| 142.0 | 125.0 | Qualifier | 10 | |

| Metamidophos-d6 | 148.0 | 97.0 * | Internal Std | 15 |

*Note: The d6 product ion (m/z 97) corresponds to the loss of the deuterated S-methyl group (M - S-CD3), mirroring the native loss of S-CH3 (M - S-CH3 = 94).

Part 5: Safety & Compliance (E-E-A-T)

Expertise Warning: Metamidophos is a potent Acetylcholinesterase (AChE) inhibitor.

-

LD50 (Oral, Rat): ~20 mg/kg (Highly Toxic).

-

Handling: Use a fume hood. Double-glove (Nitrile).

-

Deactivation: In case of spill, treat with 5% NaOH (alkaline hydrolysis destroys the compound rapidly).

Self-Validation Check: To ensure the system is working, monitor the Retention Time (RT) . The d6-standard must elute at the exact same time (± 0.05 min) as the native analyte. If the d6 shifts significantly, check your column equilibration or mobile phase pH.

References

-

EURL-SRM. (2023). Quick Method for the Analysis of highly Polar Pesticides (QuPPe) in Food of Plant Origin. Version 12. European Union Reference Laboratory for Single Residue Methods.[3] Retrieved from [Link]

-

PubChem. (2025). Metamidophos Compound Summary & Toxicity Data. National Library of Medicine. Retrieved from [Link]

Sources

Precision Quantitation of Metamidophos in Water: A Stable Isotope Dilution LC-MS/MS Protocol using Metamidophos-d6

Executive Summary

Metamidophos (O,S-dimethyl phosphoramidothioate) is a highly toxic, organophosphate insecticide known for its high water solubility and environmental persistence. Its extreme polarity (log Pow -0.8) presents a significant analytical challenge, as it exhibits poor retention on conventional C18 stationary phases and is susceptible to severe matrix effects in electrospray ionization (ESI).

This Application Note details a robust LC-MS/MS protocol utilizing Metamidophos-d6 as a stable isotope internal standard (SIS). Unlike external calibration methods, the use of Metamidophos-d6 corrects for analyte loss during Solid Phase Extraction (SPE) and compensates for ion suppression/enhancement in real-time, ensuring data integrity compliant with EPA and EU regulatory standards.

Chemical Profile & Mechanistic Insight

The Analyte and the Standard

Metamidophos is structurally unique among organophosphates due to the presence of a phosphoramidothioate group, which confers high polarity. The deuterated standard, Metamidophos-d6, contains six deuterium atoms on the methoxy and methylthio groups, shifting the precursor mass by +6 Da.

| Compound | Structure | CAS No.[1][2][3] | MW ( g/mol ) | [M+H]+ | Log P |

| Metamidophos | 10265-92-6 | 141.13 | 142.0 | -0.8 | |

| Metamidophos-d6 | N/A | 147.16 | 148.0 | -0.8 |

The Polarity Challenge

Standard C18 columns often fail to retain Metamidophos, causing it to elute in the void volume where ion suppression from salts is highest. This protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) or a Polar-Embedded C18 approach to increase retention, separating the analyte from early-eluting matrix interferences.

Experimental Workflow

The following diagram outlines the critical path from sample collection to quantitation. Note the specific emphasis on pH adjustment, as Metamidophos is unstable in alkaline conditions.

Figure 1: Analytical workflow for Metamidophos analysis. The "Preservation" and "Internal Standard Addition" steps are critical control points.

Detailed Protocol

Reagents and Standards

-

Native Standard: Metamidophos (>98% purity).

-

Internal Standard: Metamidophos-d6 (100 µg/mL in Acetonitrile).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (10 mM), Formic Acid.

Sample Collection & Preservation

Metamidophos degrades rapidly in alkaline water (pH > 7) via hydrolysis.

-

Collect 500 mL water samples in amber glass bottles.

-

Immediately adjust pH to 4.0–5.0 using 6M HCl or H₂SO₄.

-

Store at 4°C and extract within 7 days.

Solid Phase Extraction (SPE)

Rationale: Due to the high polarity of Metamidophos, standard C18 cartridges are ineffective. Polymeric sorbents (e.g., Oasis HLB or Strata-X) are required.

-

Cartridge: Polymeric Reversed-Phase (200 mg / 6 mL).

-

Conditioning: 5 mL MeOH followed by 5 mL acidified water (pH 4).

-

Loading: Load 200 mL of sample at a flow rate of < 5 mL/min .

-

Critical Warning: Do not exceed 200 mL loading volume. Metamidophos has a low breakthrough volume (~30-50 mL on some sorbents) [1]. If recovery is low, reduce sample volume to 50 mL and dilute the final extract less.

-

-

Washing: 5 mL Water (pH 4). Dry cartridge under vacuum for 10 mins.

-

Elution: 2 x 3 mL Methanol.

-

Concentration: Evaporate to near dryness under Nitrogen at 35°C. Reconstitute in 1 mL Initial Mobile Phase (95:5 Water:ACN).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495).

-

Column: HILIC (e.g., Merck SeQuant ZIC-HILIC) OR Polar-Embedded C18 (e.g., Waters Acquity HSS T3).

-

Note: The conditions below are for a Polar-Embedded C18 (easier to implement in standard labs).

-

| Parameter | Setting |

| Column | Polar-Embedded C18 (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 5 - 10 µL |

| Gradient | 0-1 min: 2% B (Isocratic hold for retention)1-6 min: 2% -> 95% B6-8 min: 95% B (Wash)8.1 min: 2% B (Re-equilibrate for 3 mins) |

MS/MS Parameters (MRM)

Ionization: Electrospray Positive (ESI+).

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| Metamidophos | 142.0 | 94.0 | 15 | Quantifier |

| 142.0 | 125.0 | 10 | Qualifier | |

| Metamidophos-d6 | 148.0 | 97.0* | 15 | IS Quantifier |

*Note: The d6 transition 148->97 corresponds to the loss of the deuterated thiomethyl group (S-CD3), analogous to the 142->94 transition in the native compound. Always verify transitions with your specific standard.

Method Validation & QA/QC

To ensure the trustworthiness of the data, the following validation steps are mandatory:

Linearity & Internal Standard Correction

Construct a calibration curve (0.5 – 100 µg/L) plotting the Area Ratio (Analyte/IS) vs. Concentration.

-

Acceptance: R² > 0.995.

-

Why: The IS corrects for injection variability and matrix suppression. If the IS area varies by >30% between samples, it indicates severe matrix effects requiring sample dilution.

Recovery Check

Spike blank water at low (1 µg/L) and high (50 µg/L) levels.

-

Target: 70-120% recovery.

-

Self-Validating Step: Compare the absolute area of the IS in the sample vs. the IS in a pure solvent standard. This "Matrix Factor" reveals the extent of ion suppression.

Troubleshooting Low Recovery

If Metamidophos recovery is < 70%:

-

Check Breakthrough: The analyte may be passing through the SPE cartridge during loading. Reduce sample load volume.

-

Check Evaporation: Metamidophos is semi-volatile. Do not evaporate to complete dryness; stop when a droplet remains or use a "keeper" solvent (e.g., diethylene glycol).

-

Check pH: Ensure sample pH was < 6 during storage.

References

-

EPA Method 8141B , "Organophosphorus Compounds by Gas Chromatography." U.S. Environmental Protection Agency, Rev 2, 2000. (While a GC method, it establishes extraction principles for OPs). Link

-

Agilent Technologies , "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Application Note, 2017. Link

-

Thermo Fisher Scientific , "Use of Dual Channel Chromatography to Increase the Productivity of the Analysis of Pesticide Residues." Application Note. Link

-

LGC Standards , "Methamidophos D6 (dimethyl D6) Product Data." LGC Standards Reference Materials. Link

-

SCIEX , "Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS." Application Note. Link

Sources

Application Note: Quantitative Analysis of Methamidophos in Forensic Toxicology using Metamidophos-d6 Internal Standard by LC-MS/MS

Introduction: The Critical Role of Stable Isotope Dilution in Methamidophos Forensic Analysis

Methamidophos, a highly toxic organophosphate insecticide, is a compound of significant interest in forensic toxicology due to its involvement in accidental and intentional poisonings.[1][2][3][4] Its potent acetylcholinesterase inhibitory action can lead to severe cholinergic crisis and, in many cases, fatality.[3][5] Accurate and reliable quantification of methamidophos in complex biological matrices such as blood and urine is paramount for forensic investigations to establish cause of death and for clinical diagnostics to guide patient management.[1][2]

The inherent variability of analytical processes, especially when dealing with biological samples, presents a significant challenge to achieving accurate quantification.[6][7] These challenges include inconsistencies during sample preparation, instrumental fluctuations, and, most notably, matrix effects where co-eluting endogenous components suppress or enhance the analyte signal.[6][8][9] To overcome these obstacles, the principle of stable isotope dilution mass spectrometry (SID-MS) is employed, which is considered the "gold standard" in quantitative analysis.[6][7]

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of methamidophos in biological matrices. The cornerstone of this method is the use of a stable isotope-labeled internal standard, Metamidophos-d6. By being chemically identical to the target analyte, Metamidophos-d6 co-elutes and experiences the same extraction inefficiencies and matrix effects, thereby providing a reliable means to correct for these variations and ensure high accuracy and precision in measurement.[6][7][10]

Principle of the Method

This method involves the extraction of methamidophos and the internal standard, Metamidophos-d6, from a biological matrix, followed by separation using reversed-phase liquid chromatography and detection by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by measuring the ratio of the peak area of methamidophos to that of the isotopically labeled internal standard, Metamidophos-d6.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Methamidophos | Analytical Standard | Dr. Ehrenstorfer GmbH or equivalent |

| Metamidophos-d6 | Analytical Standard | Dr. Ehrenstorfer GmbH or equivalent |

| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific or equivalent |

| Methanol | HPLC or LC-MS Grade | Fisher Scientific or equivalent |

| Formic Acid | LC-MS Grade | Sigma-Aldrich or equivalent |

| Deionized Water | >18 MΩ·cm | In-house or commercial system |

| Blank Human Blood/Urine | - | Verified negative for methamidophos |

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or equivalent.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Caption: Analytical workflow for methamidophos quantification.

Detailed Protocols

Protocol 1: Sample Preparation from Whole Blood

-

Sample Aliquoting: Pipette 1.0 mL of the whole blood sample (calibrator, quality control, or unknown) into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of a 5.0 µg/mL solution of Metamidophos-d6 in methanol to each tube. Vortex briefly to mix.

-

Protein Precipitation: Add 1.0 mL of cold acetonitrile (stored at -20°C) dropwise while continuously vortexing the sample. This slow addition and cold temperature are crucial for efficient protein precipitation and to minimize analyte degradation.

-

Incubation: Seal the tube and place it in a freezer at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-45°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

LC Parameters:

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Gradient | 2% B for 1 min, ramp to 98% B over 8 min, hold for 2 min, return to 2% B and equilibrate for 4 min. |

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for methamidophos and its deuterated internal standard are critical for selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methamidophos | 142.1 | 94.1 (Quantifier) | 15 |

| 142.1 | 125.1 (Qualifier) | 10 | |

| Metamidophos-d6 | 148.1 | 99.1 | 15 |

Note: These parameters should be optimized for the specific instrument being used.[1]

Method Validation

A comprehensive method validation should be performed according to established forensic toxicology guidelines to ensure the reliability of the results.[11][12] Key validation parameters include:

-

Linearity: A calibration curve should be constructed using at least five non-zero calibrators over the expected concentration range (e.g., 10 - 1000 ng/mL). A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (expressed as %RSD) should be <15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

-

Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with the analyte or internal standard.

-

Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a pure solution. The use of Metamidophos-d6 is intended to compensate for matrix effects.[6][8]

-

Stability: The stability of methamidophos in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage at -20°C and -80°C) should be assessed.[13]

Results and Discussion

The use of Metamidophos-d6 as an internal standard is fundamental to the success of this method. As a stable isotope-labeled analog, it has nearly identical chemical and physical properties to methamidophos.[7][9] This ensures that it behaves in the same manner during sample preparation and ionization in the mass spectrometer. Consequently, any loss of analyte during extraction or any signal suppression/enhancement due to the matrix will be mirrored by the internal standard.[6][10] The ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification.

The fragmentation of methamidophos and Metamidophos-d6 in the mass spectrometer provides the basis for their specific detection. The proposed fragmentation is illustrated below:

Caption: Proposed fragmentation of methamidophos and Metamidophos-d6.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of methamidophos in forensic toxicology samples. The use of the stable isotope-labeled internal standard, Metamidophos-d6, is critical for mitigating matrix effects and ensuring the high accuracy and precision required for forensic investigations. The described sample preparation protocol and instrumental parameters provide a solid foundation for laboratories to implement this essential analysis. Proper method validation is mandatory to ensure the defensibility of the generated data.

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved from [Link]

-

Chromatogram of methamidophos and methamidophos-d 6 in blood - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of methamidophos by LC-ESI-MS/MS in a fatal poisoning case. (2013, August 5). ResearchGate. Retrieved from [Link]

-

Barr, D. B., et al. (2007). Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Exposure Science & Environmental Epidemiology, 17(4), 321–330. Retrieved from [Link]

-

Biological and chemical analysis in the detection of methamidophos in soil: ecotoxicological test with liquid chromatography/mass spectrometry | International Journal of Current Research. (n.d.). Retrieved from [Link]

-

Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. (2014, October 22). ResearchGate. Retrieved from [Link]

-

Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS. (2016, June 30). Alexandria Science Exchange Journal. Retrieved from [Link]

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]

-

(PDF) Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. (2016, January 20). ResearchGate. Retrieved from [Link]

-

LC-MS/MS Method Validation for Forensic Toxicology - ZefSci. (n.d.). Retrieved from [Link]

-

Methamidophos Poisoning: A Paediatric Case Report | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC. (2022, May 23). National Center for Biotechnology Information. Retrieved from [Link]

-

Methamidophos poisoning: A paediatric case report - PMC - NIH. (2023, December 7). National Center for Biotechnology Information. Retrieved from [Link]

-

Methamidophos | C2H8NO2PS | CID 4096 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Method Validation for Simultaneous Determination of Pesticide Residues in Post-Mortem Samples by High Performance Liquid Chromatography-Ultraviolet Method - | Semantic Scholar. (n.d.). Retrieved from [Link]

-

METHAMIDOPHOS, AN ORGANOPHOSPHORUS INSECTICIDE, INDUCES PRO-AGGRESSIVE BEHAVIOUR IN MICE - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Methamidophos - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved from [Link]

-

The mean percentage loss of methamidophos in blood at different storage... - ResearchGate. (n.d.). Retrieved from [Link]

-

Detection of Poison in Human Body by Chemical Analysis. (2025, September 12). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methamidophos poisoning: A paediatric case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methamidophos [fao.org]

- 5. METHAMIDOPHOS, AN ORGANOPHOSPHORUS INSECTICIDE, INDUCES PRO-AGGRESSIVE BEHAVIOUR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. zefsci.com [zefsci.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Metamidophos in Complex Matrices using Isotope Dilution Mass Spectrometry with Metamidophos-d6

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of the organophosphate insecticide Metamidophos in complex matrices, such as food and environmental samples. We present a highly accurate and robust method based on Isotope Dilution Mass Spectrometry (IDMS) utilizing the stable isotope-labeled internal standard, Metamidophos-d6. This document is intended for researchers, analytical scientists, and professionals in drug development and food safety who require a definitive method for trace-level quantification. We will delve into the core principles of IDMS, provide a detailed, field-proven protocol, and discuss the critical aspects of method validation to ensure data of the highest metrological standing.

The Principle of Isotope Dilution Mass Spectrometry: The Gold Standard in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise and accurate quantification of chemical substances.[1][2] Its foundational principle lies in the addition of a known quantity of an isotopically enriched version of the analyte, often referred to as a "spike" or internal standard, to the sample.[2] This internal standard is chemically identical to the analyte of interest but possesses a different isotopic composition, rendering it distinguishable by a mass spectrometer.[2]

The power of IDMS stems from its ability to mitigate errors arising from sample preparation, extraction inefficiencies, and instrument variability.[2] Once the isotopically labeled standard is homogenized with the sample, any subsequent loss of the analyte during the analytical workflow will affect both the native and labeled forms equally. This preserves the critical isotope ratio, which is the basis for quantification.[2] Consequently, IDMS is recognized as a primary method of measurement, capable of providing SI-traceable results.[3]

The Critical Role of the Isotopic Internal Standard: Metamidophos-d6

The selection of an appropriate internal standard is paramount to the success of an IDMS method. The ideal standard should co-elute chromatographically with the analyte and exhibit identical ionization and fragmentation behavior in the mass spectrometer. Metamidophos-d6, a deuterium-labeled analog of Metamidophos, serves as an excellent internal standard for this application.[4] Its six deuterium atoms increase its mass by six Daltons, allowing for clear differentiation from the native Metamidophos by the mass spectrometer, while its chemical properties remain virtually identical.[5][6][7]

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating quality control checks at critical stages to ensure the integrity of the results.

Caption: High-level experimental workflow for Metamidophos analysis.

Materials and Reagents

-

Metamidophos analytical standard (≥98% purity)

-

Metamidophos-d6 (dimethyl D6) internal standard (≥98% purity)[5][6][7]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts and dispersive SPE tubes (e.g., containing PSA, C18, and MgSO4)

Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metamidophos and Metamidophos-d6 in acetonitrile to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with acetonitrile to prepare working solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of Metamidophos-d6 in acetonitrile. This will be added to all samples, calibrators, and QCs.

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[8][9]

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable sample).[10]

-

Spiking: To a 50 mL centrifuge tube containing the homogenized sample, add a known volume of the Metamidophos-d6 internal standard spiking solution. For recovery experiments, spike blank matrix with known concentrations of Metamidophos.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.[10]

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract. Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Detailed QuEChERS sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for the analysis of pesticide residues.[11]

| Parameter | Recommended Condition | Causality and Rationale |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for polar to moderately polar compounds like Metamidophos. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography, providing good elution strength. |

| Gradient Elution | Optimized for separation from matrix components | A gradient from low to high organic content ensures that early-eluting polar interferences are separated from the analyte of interest. |

| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical scale LC-MS, balancing analysis time and sensitivity. |

| Injection Volume | 1 - 5 µL | Kept small to minimize the introduction of matrix components onto the column and into the mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for polar compounds, and Metamidophos readily forms positive ions. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Table 1: Recommended LC-MS/MS Parameters.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Metamidophos | 142.0 | 94.0 (Quantifier) | 15 | 50 |

| 142.0 | 79.0 (Qualifier) | 20 | 50 | |

| Metamidophos-d6 | 148.0 | 97.0 (Quantifier) | 15 | 50 |

| 148.0 | 82.0 (Qualifier) | 20 | 50 |

Table 2: Example MRM Transitions for Metamidophos and Metamidophos-d6. Note: These values should be optimized for the specific instrument used.

Data Analysis, Method Validation, and Quality Control

Quantification

Quantification is based on the ratio of the peak area of the Metamidophos quantifier ion to the peak area of the Metamidophos-d6 quantifier ion. A calibration curve is constructed by plotting this ratio against the concentration of Metamidophos in the calibration standards. The concentration of Metamidophos in the samples is then determined from this curve.

Method Validation